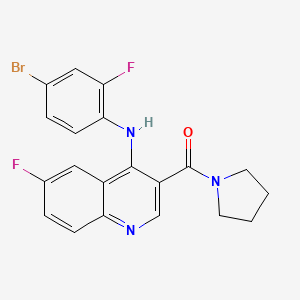

(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

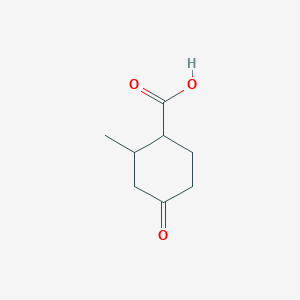

This compound is a complex organic molecule that contains several functional groups, including an amino group, a quinoline group, and a pyrrolidine group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, which is a type of aromatic ring, would likely contribute to the stability of the molecule. The bromo and fluoro substituents could also influence the molecule’s reactivity .Applications De Recherche Scientifique

Analytical Applications in Pharmaceuticals

In pharmaceutical analysis, similar compounds have been used as reagents in the development of pre-column derivatization techniques for quality control. For example, derivatives involving fluorogenic labeling reagents have been applied in high-performance liquid chromatography (HPLC) for the efficient separation and fluorometric detection of amino acids in pharmaceuticals, showcasing the potential utility of complex quinolin derivatives in enhancing analytical methodologies (Gatti et al., 2004).

Inhibition of Butyrylcholinesterase and Anti-Aβ Aggregation

Compounds with structural similarities have demonstrated significant biological activities, such as inhibiting butyrylcholinesterase (BChE) and displaying anti-Aβ1–42 aggregation activity. These activities suggest their potential application in therapeutic strategies against diseases characterized by Aβ aggregation, such as Alzheimer’s disease (Jiang et al., 2019).

Antitumor Activity

Synthesis and evaluation of structurally related compounds have led to discoveries of molecules with distinct inhibition on the proliferation of cancer cell lines, indicating the role of such compounds in the development of novel anticancer therapies (Tang & Fu, 2018).

Antioxidant Properties

The investigation into derivatives of similar structures has revealed effective antioxidant properties. These findings suggest that the compound could be a precursor in the synthesis of molecules with potential health benefits, particularly in combating oxidative stress (Çetinkaya et al., 2012).

Synthesis and Biological Evaluation

Research focusing on the synthesis and structural optimization of related compounds has yielded molecules with improved biological activities, including sodium channel blocking and anticonvulsant effects. Such studies highlight the compound's relevance in synthesizing pharmacologically active agents (Malik & Khan, 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[4-(4-bromo-2-fluoroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrF2N3O/c21-12-3-5-18(16(23)9-12)25-19-14-10-13(22)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOUTRUIDIWPRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrF2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromo-2-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2693278.png)

![N-(sec-butyl)-2-{3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2693288.png)

![3-methyl-6-(4-(4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2693289.png)

![3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693297.png)

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B2693298.png)